octanoyl Coenzyme A (ammonium salt)
Description
Octanoyl Coenzyme A (ammonium salt) is a medium-chain fatty acyl-CoA ester (C8:0 CoA) with the molecular formula C₂₉H₅₉N₁₀O₁₇P₃S and a molecular weight of 944.82 g/mol . It plays a pivotal role in lipid metabolism, particularly in β-oxidation, where it serves as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). Deficiencies in MCAD lead to the accumulation of octanoyl carnitine, a diagnostic marker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a common fatty acid oxidation disorder .
Beyond metabolism, octanoyl CoA inhibits key enzymes such as citrate synthase (CS) and glutamate dehydrogenase (GDH) with IC₅₀ values of 0.4–1.6 mM, suggesting regulatory roles in the tricarboxylic acid (TCA) cycle and nitrogen metabolism . Its aqueous instability necessitates storage at -20°C in powder form, though short-term use in solution (≤24 hours at 2–8°C) is feasible .
Properties
Molecular Formula |
C29H59N10O17P3S |
|---|---|
Molecular Weight |
944.8 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3 |
InChI Key |
FTIQWXKUZWNHGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride and Coenzyme A Thioesterification
The most established chemical method involves reacting octanoyl chloride with Coenzyme A (CoA) in aqueous alkaline conditions. This nucleophilic substitution leverages the thiol group of CoA to displace chloride, forming the thioester bond. Key parameters include:
-
pH control : Maintaining pH 8.0–8.5 with Tris or phosphate buffers to optimize thiolate ion formation.
-
Temperature : Reactions proceed at 4°C to minimize hydrolysis of the acyl chloride.
-
Stoichiometry : A 1.2:1 molar ratio of octanoyl chloride to CoA ensures complete conversion, with excess acyl chloride removed via extraction.
Yield : 60–75% under optimal conditions, with impurities including unreacted CoA and hydrolyzed octanoic acid.
Solid-Phase Synthesis with Activated Carboxylates
Recent advances employ N-hydroxysuccinimide (NHS) esters of octanoic acid for selective acylation. The NHS-activated octanoate reacts with CoA’s thiol in dimethylformamide (DMF), yielding octanoyl-CoA with reduced side reactions.
-
Solvent system : Anhydrous DMF with 1% triethylamine (TEA) enhances solubility and reaction kinetics.
-
Purification : Reverse-phase HPLC using C18 columns with a gradient of 10–50% acetonitrile in 30 mM triethylammonium acetate (TEAA).
Advantages : Higher purity (≥95%) and scalability for industrial production.
Chemo-Enzymatic Approaches
Acyl-CoA Synthetase-Mediated Synthesis
Enzymatic methods use acyl-CoA synthetases (ACSS) to catalyze ATP-dependent ligation of octanoic acid and CoA.
-
Substrates : Octanoic acid (5 mM), CoA (4 mM), ATP (10 mM), MgCl₂ (10 mM).
-
Enzyme source : Recombinant E. coli ACSS2 achieves 85–90% conversion efficiency.
Limitations : ATP regeneration systems are required for large-scale synthesis, increasing complexity.
Thioesterase-Coupled Systems
Combining lipases with thioesterases enables one-pot synthesis from octanoyl-ACP (acyl carrier protein) and CoA:
-
Lipase-mediated hydrolysis : Octanoyl-ACP → octanoic acid.
-
Thioesterase activation : Octanoic acid + CoA → octanoyl-CoA.
Yield : 70–80% with Pseudomonas fluorescens lipase and Streptomyces thioesterase.
Purification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
Post-synthesis purification employs ion-pairing reverse-phase LC with electrospray ionization (ESI) MS detection:
-
Column : XBridge BEH C18 (2.1 × 150 mm, 3.5 μm).
-
Mobile phase :
-
A : 30 mM TEAA in water.
-
B : 30 mM TEAA in acetonitrile.
-
-
Gradient : 15% B (0–5 min) → 50% B (5–19 min) → 100% B (19–24 min).
Key metrics :
| Parameter | Value |
|---|---|
| Retention time | 12.3 ± 0.2 min |
| Mass accuracy (MS) | <2 ppm error |
| Purity | ≥98% |
Ammonium Salt Formation
The triammonium salt form is stabilized via counterion exchange:
-
Ion-exchange resin : Dowex 50WX8 (NH₄⁺ form).
-
Elution : 0.1 M ammonium bicarbonate (pH 8.0).
Storage : −80°C in aliquots to prevent freeze-thaw degradation.
Analytical Quantification
Tandem Mass Spectrometry (MS/MS)
MRM (multiple reaction monitoring) detects octanoyl-CoA via neutral loss of 507.0 Da (CoA moiety):
-
Precursor ion : m/z 1,002.3 ([M+H]⁺).
-
Product ion : m/z 495.3 ([M+H−507]⁺).
Sensitivity : Limit of detection (LOD) = 0.1 pmol/injection.
Nuclear Magnetic Resonance (NMR)
¹H-NMR (600 MHz, D₂O) confirms structure:
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Octanoyl Coenzyme A (ammonium salt) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form shorter-chain acyl Coenzyme A derivatives.
Reduction: It can be reduced to form octanoic acid and Coenzyme A.
Substitution: It can participate in substitution reactions where the octanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as NAD+ and FAD.
Reducing agents: Such as NADH and FADH2.
Enzymes: Such as acyl-CoA dehydrogenase and enoyl-CoA hydratase.
Major Products
The major products formed from these reactions include acetyl Coenzyme A, shorter-chain acyl Coenzyme A derivatives, and octanoic acid .
Scientific Research Applications
Octanoyl Coenzyme A (ammonium salt) has a wide range of scientific research applications:
Mechanism of Action
Octanoyl Coenzyme A (ammonium salt) exerts its effects by participating in the β-oxidation pathway of fatty acid metabolism. It is converted into acetyl Coenzyme A through a series of enzymatic reactions, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-ketothiolase .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Acyl-CoA compounds vary in chain length, saturation, and salt form, which influence their biochemical behavior:
Key Observations :
- Chain Length : Longer chains (e.g., C24:0) increase molecular weight and hydrophobicity, impacting solubility and membrane interactions .
- Saturation : Unsaturated acyl-CoAs (e.g., C16:1, C18:2) exhibit bent conformations, altering enzyme binding compared to saturated analogs .
- Salt Forms: Sodium salts (e.g., octanoyl CoA sodium salt, CAS 1264-52-4) have lower molecular weights (893.73 g/mol) and may differ in solubility versus ammonium salts .
Functional Differences
- Metabolic Pathways: Octanoyl CoA: Primarily catabolized in β-oxidation; accumulates in MCADD . Malonyl CoA (C3:0, CAS 524-14-1): Regulates fatty acid synthesis by inhibiting carnitine palmitoyltransferase 1 (CPT1), unlike octanoyl CoA . Lignoceroyl CoA: Processed in peroxisomes; defects cause X-linked adrenoleukodystrophy (X-ALD) .
- Enzyme Specificity: Octanoyl CoA is a substrate for DGAT1 in triacylglycerol synthesis but shows lower activity compared to C10:0 and C12:0 CoA in yeast assays .
- Disease Associations: Octanoyl CoA: Linked to MCADD (1:10,000 incidence) . Lauroyl CoA: Elevated in disorders of mitochondrial long-chain fatty acid oxidation .
Q & A
Q. How should octanoyl Coenzyme A (ammonium salt) be stored to ensure stability and prevent degradation?
- Methodological Answer :
- Powder Form : Store lyophilized octanoyl CoA at <–20°C in airtight containers to maintain stability for ≥1 year .
- Aqueous Solutions : Dissolve in nitrogen-purged buffers (to remove oxygen) and store at 2–8°C ; use within 24 hours to avoid hydrolysis. For long-term storage, aliquot solutions and freeze at –80°C .
- Critical Note : Avoid repeated freeze-thaw cycles. Confirm purity (>99%) via HPLC before critical experiments .
Q. What solvents and conditions are optimal for preparing octanoyl CoA solutions?
- Methodological Answer :
- Primary Solvents : Use deionized water or methanol:water mixtures (e.g., 80:20:2 v/v chloroform:methanol:water) for solubilization. Avoid organic solvents with high acidity or oxidizing agents .
- Concentration Limits : Prepare stock solutions at <50 mg/mL in water to prevent precipitation. For TLC analysis, use a mobile phase of chloroform:methanol:water (10:10:3 v/v) .
- Validation : Confirm solubility via spectrophotometry (absorbance at 260 nm for CoA moiety) and adjust pH to 6.5–7.5 using ammonium bicarbonate .
Q. How should standard solutions of octanoyl CoA be prepared for quantitative assays?
- Methodological Answer :
- Weighing : Use an analytical balance in a nitrogen-filled glovebox to minimize oxidation.
- Dissolution : Add pre-chilled, nitrogen-purged buffer (e.g., 50 mM Tris-HCl, pH 7.4) and vortex gently.
- Calibration : Validate concentration using a molar extinction coefficient of 15,400 M⁻¹cm⁻¹ at 260 nm .
- Quality Control : Perform LC-MS/MS to confirm absence of degradation products (e.g., free CoA or acyl-carnitines) .
Advanced Research Questions
Q. How can octanoyl CoA be used to study acyltransferase enzyme kinetics in lipid metabolism?
- Experimental Design :
- Substrate Specificity Assays : Combine octanoyl CoA (C8:0) with 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1-DAG) as the acyl acceptor in DGAT (diacylglycerol acyltransferase) assays. Include controls with other acyl-CoA chain lengths (C10:0–C22:6) to compare enzyme preferences .
- Microsome Preparation : Isolate microsomes from yeast or mammalian cells via differential centrifugation. Pre-incubate with protease inhibitors and EDTA-free buffers to preserve activity .
- Data Normalization : Subtract background TAG levels from microsome-only and DAG-only controls. Express activity as nmol TAG/min/mg protein .
Q. What methodological considerations are critical when using octanoyl CoA in metabolic flux studies of mitochondrial disorders?
- Key Approaches :
- In Vitro Modeling : Incubate patient-derived fibroblasts with octanoyl CoA and measure acylcarnitine profiles via LC-MS/MS. Compare to healthy controls to detect medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
- Isotopic Tracing : Use ¹³C-labeled octanoyl CoA to track flux through β-oxidation and ketogenesis pathways. Quantify labeled metabolites (e.g., acetyl-CoA, ketone bodies) .
- Data Contradictions : Address discrepancies in flux rates by standardizing cell culture conditions (e.g., oxygenation, nutrient availability) and validating with genetic knockouts .
Q. How can researchers resolve discrepancies in kinetic data for octanoyl CoA-dependent enzymes across different experimental models?
- Troubleshooting Strategies :
- Assay Conditions : Ensure consistent pH (7.0–7.5), temperature (25–37°C), and ionic strength. Variations in Mg²⁺ concentration (1–5 mM) can alter enzyme affinity .
- Substrate Purity : Verify octanoyl CoA purity (>99%) via TLC or LC-MS. Contaminants like free fatty acids or CoASH may inhibit enzymes .
- Interference Checks : Include acyl-CoA synthetase inhibitors (e.g., triacsin C) to rule out endogenous substrate conversion .
- Comparative Analysis : Benchmark kinetic parameters (Km, Vmax) against literature values for the same enzyme (e.g., DGAT1 vs. DGAT2 isoforms) .
Q. What advanced techniques are recommended for quantifying octanoyl CoA in complex biological matrices?
- Analytical Workflow :
- Extraction : Use ice-cold acetonitrile:methanol (7:3 v/v) with 0.1% formic acid to precipitate proteins. Centrifuge at 15,000×g for 10 min .
- LC-MS/MS Setup : Employ a C18 reverse-phase column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions for m/z 944.3 → 261.1 (CoA backbone) .
- Quantification : Use deuterated internal standards (e.g., octanoyl CoA-d3) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
